3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chloromethyl group and a difluoromethyl group, making it an interesting candidate for various chemical reactions and potential therapeutic applications. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with varying substituents that can influence their chemical properties and biological activities.
This compound can be synthesized through various methods, typically involving the reaction of appropriate precursors in the presence of specific reagents or catalysts. Research studies have explored different synthetic pathways to enhance yield and efficiency while minimizing environmental impact. The synthesis of oxadiazole derivatives has been a significant focus in recent chemical research due to their potential pharmaceutical applications.
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is classified as an organic compound, specifically a heterocyclic compound. It falls under the category of oxadiazoles, which are known for their roles in drug discovery and development. The presence of halogen substituents (chlorine and fluorine) in its structure can impart unique reactivity and biological properties.
The synthesis of 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control and the use of solvents like acetonitrile or dichloromethane. The reaction conditions can vary depending on the desired substituents on the oxadiazole ring.
The molecular structure of 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, while the chloromethyl group is attached at position 3 and the difluoromethyl group at position 5. The molecular formula can be represented as .
The presence of reactive functional groups in 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole allows it to participate in various chemical reactions:
Reactions are typically performed under controlled conditions to optimize yield and selectivity. Solvent choice, temperature, and reaction time are critical factors influencing the outcome.
The mechanism of action for compounds containing an oxadiazole moiety often involves interactions with biological targets such as enzymes or receptors. The specific mechanism can vary based on substituents:
Research indicates that modifications to the oxadiazole structure can significantly affect its biological activity, highlighting the importance of structure-activity relationships in drug design .
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole has potential applications in several fields:
Research continues into optimizing synthetic routes and exploring new applications for this versatile compound .
1,2,4-Oxadiazoles represent a significant class of nitrogen- and oxygen-containing heterocyclic compounds characterized by a five-membered ring structure with oxygen at position 1 and nitrogen atoms at positions 2 and 4. These derivatives have garnered substantial interest in pharmaceutical chemistry due to their exceptional bioisosteric properties, metabolic stability, and diverse biological activities. As planar heterocycles with moderate aromaticity, 1,2,4-oxadiazoles serve as versatile scaffolds that mimic ester and amide functionalities while offering enhanced resistance to enzymatic degradation. This bioisosteric equivalence makes them particularly valuable in drug design when traditional carbonyl groups exhibit hydrolytic instability [2] [5]. The structural versatility of the 1,2,4-oxadiazole ring enables diverse substitution patterns that significantly influence physicochemical properties and biological interactions, facilitating the development of compounds with tailored pharmacological profiles. Their emergence as privileged structures in medicinal chemistry is evidenced by their presence in several FDA-approved drugs and natural products, underscoring their therapeutic relevance [9].
Systematic nomenclature of 1,2,4-oxadiazoles follows the Hantzsch-Widman system for heterocyclic compounds, with the oxygen atom designated as position 1 and nitrogen atoms occupying positions 2 and 4. The compound 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole (CID: 121602096) exemplifies this naming convention, where the parent heterocycle is substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a difluoromethyl group (-CHF₂). Its molecular formula is C₄H₃ClF₂N₂O, with a molecular weight of 168.53 g/mol [1]. The structure features an electron-deficient aromatic ring system with characteristic bond lengths and angles confirmed through crystallographic studies of analogous compounds: the N-O bond typically measures approximately 1.35-1.40 Å, while C-N bonds range between 1.30-1.35 Å [9].
Table 1: Structural Identifiers for 3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole
Identifier | Value |
---|---|
Molecular Formula | C₄H₃ClF₂N₂O |
SMILES | C(C₁=NOC(=N₁)C(F)F)Cl |
InChI | InChI=1S/C₄H₃ClF₂N₂O/c5-1-2-8-4(3(6)7)10-9-2/h3H,1H₂ |
InChIKey | IMLAFXQBEGGVOP-UHFFFAOYSA-N |
CAS Registry | Not available in search results |
The 1,2,4-oxadiazole ring system exhibits tautomerism potential, though the 3,5-disubstituted variant predominates due to thermodynamic stability. Structural classification differentiates between 3-monosubstituted, 5-monosubstituted, and 3,5-disubstituted derivatives, with the latter category demonstrating the greatest pharmaceutical relevance. The presence of both electron-withdrawing (chloromethyl) and strongly electron-withdrawing (difluoromethyl) substituents on the same ring creates a pronounced electronic asymmetry that profoundly influences reactivity and supramolecular interactions [1] [5]. This asymmetry manifests in distinctive spectroscopic signatures: ¹⁹F NMR typically shows a characteristic triplet for -CHF₂ around -110 to -120 ppm (J~55 Hz), while ¹H NMR exhibits distinct resonances for the chloromethyl protons at approximately 4.8 ppm and the difluoromethyl proton as a triplet near 6.8 ppm [1].
The journey of halogenated 1,2,4-oxadiazoles in medicinal chemistry began with Tiemann and Krüger's pioneering synthesis of the unsubstituted heterocycle in 1884. However, significant pharmaceutical interest emerged nearly eight decades later when the photochemical rearrangements of these compounds revealed their synthetic utility [2] [9]. The first therapeutic breakthrough occurred in the 1960s with the introduction of Oxolamine as an FDA-approved cough suppressant, marking the inaugural medicinal application of a 1,2,4-oxadiazole derivative. This milestone was followed by the development of Prenoxdiazine (also an antitussive) and Butalamine (a vasodilator), establishing the pharmacological viability of the scaffold [2].
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, accelerated in the 1990s-2000s as medicinal chemists sought to enhance metabolic stability, bioavailability, and target affinity. Pleconaril, an antiviral agent containing a trifluoromethyl-substituted 1,2,4-oxadiazole moiety, exemplified this trend with its picornavirus inhibition mechanism. The subsequent approval of Ataluren for Duchenne muscular dystrophy (featuring a 3-trifluoromethyl-1,2,4-oxadiazole) underscored the therapeutic value of halogenated derivatives in addressing unmet medical needs [9]. Parallel discoveries of natural products bearing the 1,2,4-oxadiazole ring, notably the cytotoxic indole alkaloids Phidianidine A & B (isolated from marine mollusk Phidiana militaris in 2011) and the glutamate receptor agonist Quisqualic acid (from Quisqualis indica seeds), provided additional structural templates for drug design [2] [9].
Recent decades have witnessed exponential growth in halogenated 1,2,4-oxadiazole research, particularly compounds featuring chloromethyl and difluoromethyl groups. The chloromethyl moiety serves as a versatile synthetic handle for nucleophilic substitution, enabling facile generation of diverse analogues. Simultaneously, the difluoromethyl group (-CHF₂) acts as a bioisostere for thiol, alcohol, and carbonyl groups while conferring enhanced membrane permeability and influencing compound pKₐ through its moderate electron-withdrawing effect [5] [9]. These attributes have positioned halogenated 1,2,4-oxadiazoles as critical scaffolds in antibacterial, antiviral, and central nervous system (CNS) drug discovery programs.
The strategic incorporation of chloromethyl (-CH₂Cl) and difluoromethyl (-CHF₂) groups on the 1,2,4-oxadiazole ring creates a multifunctional pharmacophore with distinctive electronic, steric, and metabolic properties. The chloromethyl group exhibits significant synthetic versatility due to its susceptibility to nucleophilic displacement reactions. This reactivity enables efficient derivatization through nucleophiles such as amines, thiols, and alkoxides, facilitating rapid structure-activity relationship (SAR) exploration without modifying the core heterocycle. In antimicrobial applications, chloromethyl derivatives serve as alkylating agents that covalently modify bacterial targets; for example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles have demonstrated efficacy against Gram-positive pathogens including Bacillus subtilis and Staphylococcus aureus [8].
The difluoromethyl group contributes unique physicochemical advantages: (1) It functions as a hydrogen-bond donor through its moderately acidic proton (pKₐ ~26-28), enabling specific interactions with biological targets; (2) The fluorine atoms enhance lipophilicity (log P) without significantly increasing molecular weight, improving membrane permeability; (3) It exhibits metabolic stability relative to aldehydes or hydroxymethyl groups by resisting rapid oxidative degradation. This combination of properties makes -CHF₂ an increasingly popular bioisostere in contemporary drug design [5] [9].
Table 2: Comparative Analysis of Substituent Effects on 1,2,4-Oxadiazole Derivatives
Substituent | Electronic Effect | Key Roles in Drug Design | Representative Compound |
---|---|---|---|
Chloromethyl (-CH₂Cl) | Weakly electron-withdrawing (σₘ = 0.15) | Nucleophilic displacement handle; alkylating potential; enhances crystallinity | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole [8] |
Difluoromethyl (-CHF₂) | Moderately electron-withdrawing (σₘ = 0.33) | Hydrogen-bond donor; lipophilicity modulator; metabolic stabilizer; conformation influencer | 3-(Difluoromethyl)-5-phenyl-1,2,4-oxadiazole [1] |
Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (σₘ = 0.43) | Enhanced metabolic stability; increased lipophilicity; reduced basicity | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CID 10442445) [4] [6] |
When combined on the same heterocyclic framework, these substituents create complementary electronic effects: the chloromethyl group at position 3 and difluoromethyl at position 5 generate an electron-deficient system that influences π-stacking interactions and dipole moment (typically 2-4 Debye). This electronic asymmetry enhances interactions with biological targets requiring polarized binding sites, such as ATP-binding pockets of kinases or the catalytic sites of esterase enzymes. Molecular docking studies of analogous compounds reveal that the chloromethyl group often occupies hydrophobic clefts, while the difluoromethyl group forms C-H···O/N hydrogen bonds with protein residues [7] [9]. Furthermore, the enhanced hydrolytic stability of the oxadiazole ring compared to ester isosteres prevents premature metabolic deactivation, particularly in esterase-rich environments like the gastrointestinal tract and liver microsomes [5].
In antibacterial applications, derivatives like 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole function as privileged scaffolds that inhibit essential bacterial enzymes. For instance, structurally related 1,2,4-oxadiazole 17 (bearing a pyrrole moiety) inhibits E. coli DNA gyrase (IC₅₀ = 1.2 μM) by competitively binding to the ATP-binding site [7]. Similarly, bis-substituted oxadiazoles demonstrate potent anti-MRSA activity by targeting penicillin-binding protein 2a (PBP2a), with in vivo efficacy attributed to their favorable pharmacokinetic profiles—including extended half-lives and high volume of distribution [7]. These attributes underscore the pharmacological significance of strategically functionalized 1,2,4-oxadiazole derivatives in contemporary drug discovery.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3